

# Preclinical Profile of Carotegrast Methyl: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carotegrast |           |
| Cat. No.:            | B1668454    | Get Quote |

#### Introduction

**Carotegrast** methyl (formerly known as AJM300) is an orally bioavailable small molecule antagonist of α4-integrin. It is a prodrug that is rapidly converted in the liver to its active metabolite, **carotegrast** (HCA2969), which is responsible for the therapeutic effect. **Carotegrast** methyl is being developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and initial safety profile of **carotegrast** methyl, providing a foundation for its clinical development.

## **Mechanism of Action**

Carotegrast methyl exerts its anti-inflammatory effects by targeting the migration of lymphocytes into inflamed tissues.[1] Its active metabolite, **carotegrast**, is a potent and selective antagonist of  $\alpha$ 4-integrins, specifically  $\alpha$ 4 $\beta$ 1 (also known as Very Late Antigen-4, VLA-4) and  $\alpha$ 4 $\beta$ 7.[2] These integrins are expressed on the surface of lymphocytes and play a crucial role in their adhesion to and transmigration across the vascular endothelium into sites of inflammation.

In the context of inflammatory bowel disease, the interaction between  $\alpha 4\beta 7$  integrin on lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on endothelial cells in the gastrointestinal tract, is a key step in the recruitment of inflammatory cells to the gut.[3] The  $\alpha 4\beta 1$  integrin interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in various



tissues, including the gut. By blocking these interactions, **carotegrast** inhibits the trafficking of pathogenic lymphocytes into the intestinal mucosa, thereby reducing inflammation.[3]

## Mechanism of Action of Carotegrast **Blood Vessel** Carotegrast Methyl Leukocyte **Endothelial Cell** (Oral Prodrug) Metabolism (Liver) Carotegrast (Active Metabolite) Blocks Blocks α4β7 Integrin α4β1 Integrin Binding Binding MAdCAM-1 VCAM-1 Leukocyte Leukocyte Extravasation Extravasation Intestinal Tissue Inflammation

Click to download full resolution via product page



Caption: Mechanism of action of carotegrast methyl.

# Data Presentation In Vitro Binding Affinity and Potency

The binding affinity and inhibitory potency of **carotegrast**'s active metabolite, HCA2969, were assessed using various cell lines. The data demonstrates a high affinity and potent antagonism for both human and mouse  $\alpha 4$  integrins.

| Target        | Species | Cell Line | Parameter | Value   | Reference |
|---------------|---------|-----------|-----------|---------|-----------|
| α4β1 Integrin | Human   | Jurkat    | KD        | 0.32 nM | [2]       |
| IC50          | 5.8 nM  | [2]       |           |         |           |
| α4β7 Integrin | Human   | RPMI-8866 | KD        | 0.46 nM | [2]       |
| IC50          | 1.4 nM  | [2]       |           |         |           |
| α4β7 Integrin | Mouse   | TK-1      | KD        | 0.2 nM  | [2]       |
| IC50          | 26 nM   | [2]       |           |         |           |

## In Vivo Pharmacodynamics in Mice

Oral administration of **carotegrast** methyl in mice demonstrated a dose-dependent effect on lymphocyte trafficking.



| Study                             | Animal Model | Dosing                                          | Key Findings                                                       | Reference |
|-----------------------------------|--------------|-------------------------------------------------|--------------------------------------------------------------------|-----------|
| Lymphocyte<br>Homing              | BALB/c mice  | Single oral doses<br>of 0.3, 3, and 30<br>mg/kg | Dose-dependent inhibition of lymphocyte homing to Peyer's patches. | [2]       |
| Peripheral<br>Lymphocyte<br>Count | BALB/c mice  | Single oral doses<br>of 0.3, 3, and 30<br>mg/kg | Dose-dependent increase in peripheral lymphocyte counts.           | [2]       |

## **Efficacy in a Mouse Model of Colitis**

Carotegrast methyl demonstrated significant efficacy in a preclinical model of colitis.

| Study                                          | Animal Model | Treatment                                               | Key Findings                                                                                              | Reference |
|------------------------------------------------|--------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| IL-10 Deficient T-<br>cell Transfer<br>Colitis | SCID mice    | 0.03-1%<br>carotegrast<br>methyl in diet for<br>15 days | Dose-dependent prevention of colitis development, including reduced colon weight and T-cell infiltration. |           |

# **Experimental Protocols**In Vitro Binding Assays

Objective: To determine the binding affinity (KD) and inhibitory concentration (IC50) of HCA2969 for  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins.

Cell Lines:



- Jurkat cells: Expressing human α4β1 integrin.[2]
- RPMI-8866 cells: Expressing human α4β7 integrin.[2]
- TK-1 cells: Murine T-cell lymphoma line expressing mouse α4β7 integrin.[2]

#### General Protocol:

- Cell Preparation: Cells are cultured under standard conditions and harvested.
- Ligand Binding: A fluorescently or radioactively labeled ligand for the respective integrin (e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7) is incubated with the cells in the presence of varying concentrations of HCA2969.
- Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.
- Washing: Unbound ligand is removed by washing the cells.
- Detection: The amount of bound ligand is quantified using flow cytometry or scintillation counting.
- Data Analysis: KD and IC50 values are calculated from the binding data using appropriate pharmacological models. A more detailed, generalized protocol for integrin binding assays often involves coating plates with the integrin ligand, adding the integrin-expressing cells, and then detecting cell adhesion.





Click to download full resolution via product page

Caption: Workflow for in vitro integrin binding assay.

### **Mouse Model of Colitis**



Objective: To evaluate the in vivo efficacy of **carotegrast** methyl in a relevant animal model of colitis.

#### Animal Model:

IL-10 Deficient T-cell Transfer Model: This is a widely used model that recapitulates key
features of human IBD. It involves the transfer of CD4+CD45RBhigh T-cells from IL-10
deficient mice into immunodeficient SCID (Severe Combined Immunodeficiency) mice. This
leads to the development of a progressive, chronic colitis.

### Experimental Protocol:

- T-cell Isolation: CD4+ T-cells are isolated from the spleens of IL-10 deficient mice.
- T-cell Transfer: The isolated T-cells are adoptively transferred into SCID mice.
- Treatment: Mice are administered **carotegrast** methyl orally, typically mixed in their diet at concentrations ranging from 0.03% to 1%, for a specified period (e.g., 15 days). A control group receives a standard diet.
- Monitoring: Animals are monitored for clinical signs of colitis, such as weight loss and stool consistency.
- Endpoint Analysis: At the end of the study, various parameters are assessed, including:
  - Colon weight/length ratio: An indicator of inflammation and edema.
  - Histological scoring: Microscopic evaluation of colon sections for inflammation, ulceration, and architectural changes.
  - Immunohistochemistry: Staining for immune cell markers (e.g., CD3+ for T-cells) to quantify immune cell infiltration into the colon.
  - Cytokine analysis: Measurement of pro-inflammatory cytokine levels (e.g., IFN-γ, TNF-α)
    in colon tissue homogenates.





IL-10 Deficient T-cell Transfer Colitis Model Workflow

Click to download full resolution via product page

**Caption:** Experimental workflow for the mouse model of colitis.



## **Preclinical Pharmacokinetics and Toxicology**

Detailed preclinical pharmacokinetic and toxicology data for **carotegrast** methyl in animal models are not extensively available in the public domain. However, clinical studies in healthy male subjects have provided some insights. A study investigating the effect of food on a single high dose of **carotegrast** methyl showed that food reduced the systemic exposure of both **carotegrast** methyl and its active metabolite, **carotegrast**.[4] Another clinical study on drugdrug interactions revealed that co-administration with rifampicin, a potent inhibitor of organic anion transporter polypeptides, significantly increased the exposure to **carotegrast**.

Comprehensive non-clinical toxicology studies, including single-dose and repeated-dose toxicity studies in various animal species, genotoxicity, carcinogenicity, and reproductive toxicity studies, are standard requirements for drug development. While the results of these studies for **carotegrast** methyl are not publicly detailed, the progression to and approval for clinical use in Japan suggests a favorable safety profile was established in these preclinical evaluations.[3]

## Conclusion

The preclinical data for **carotegrast** methyl strongly support its mechanism of action as a selective  $\alpha 4$ -integrin antagonist. In vitro studies have demonstrated the high binding affinity and potent inhibitory activity of its active metabolite, **carotegrast**, against both  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins. In vivo studies in a validated mouse model of colitis have shown significant efficacy in preventing the development of intestinal inflammation. The pharmacodynamic effects of **carotegrast** methyl, characterized by an increase in peripheral lymphocyte counts, are consistent with its mechanism of action. While detailed preclinical pharmacokinetic and toxicology data in animals are limited in publicly accessible literature, the successful clinical development and approval in Japan indicate that a thorough preclinical safety and pharmacokinetic assessment was completed and deemed acceptable by regulatory authorities. This body of preclinical work has been instrumental in establishing the scientific rationale for the clinical investigation of **carotegrast** methyl as a novel oral therapy for ulcerative colitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Real-world effectiveness and safety of carotegrast methyl in patients with ulcerative colitis: a multicenter retrospective cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Real-World Effectiveness and Safety of Carotegrast Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Carotegrast Methyl: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668454#preclinical-studies-of-carotegrast-methyl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com